2,2-Dimethylmorpholine Hydrochloride: A Technical Overview for Researchers
2,2-Dimethylmorpholine Hydrochloride: A Technical Overview for Researchers
For immediate release
This technical guide provides an in-depth overview of the core basic properties of 2,2-dimethylmorpholine hydrochloride, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on its chemical and physical properties, outlines a probable synthetic route, and details necessary safety and handling protocols.
Core Properties and Data
2,2-Dimethylmorpholine hydrochloride is a substituted morpholine derivative. The hydrochloride salt form generally confers increased water solubility and stability, making it a convenient form for handling and use in various research applications. While extensive experimental data is not widely published, a combination of supplier information and predictive models allows for a summary of its key properties.
Physicochemical Data
| Property | Value | Source/Method |
| CAS Number | 167946-94-3 | [1][2] |
| Molecular Formula | C₆H₁₄ClNO | [1][2] |
| Molecular Weight | 151.63 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Boiling Point (of free base) | 144.3 ± 15.0 °C | Predicted |
| pKa (of free base) | 9.04 ± 0.40 | Predicted |
| Purity | ≥97% | [1] |
| Storage | Room temperature, sealed in a dry environment | [1][3] |
Note: Some physical properties, such as boiling point and pKa, are predicted values for the free base (2,2-dimethylmorpholine) and should be considered as estimates.
Synthesis and Experimental Protocols
Proposed Synthesis of 2,2-Dimethylmorpholine
The synthesis of 2,2-dimethylmorpholine can be logically inferred from the well-documented synthesis of its isomer, 2,6-dimethylmorpholine. The common method involves the acid-catalyzed dehydration and cyclization of a corresponding dialkanolamine.[4][5] For 2,2-dimethylmorpholine, the likely starting material is 2-amino-2-methyl-1,3-propanediol.
Reaction Scheme:
Caption: Proposed reaction pathway for the synthesis of 2,2-dimethylmorpholine.
Experimental Protocol (General Procedure):
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 2-amino-2-methyl-1,3-propanediol with cooling. The molar ratio of amine to acid is a critical parameter and is typically in the range of 1:1.0 to 1:3.0.[5]
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Heating: The reaction mixture is heated to a temperature between 150°C and 190°C.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion, the reaction mixture is cooled and then carefully neutralized with a strong base, such as sodium hydroxide solution, to liberate the free amine.
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Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., chloroform, diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. The crude 2,2-dimethylmorpholine can then be purified by distillation.
Preparation of 2,2-Dimethylmorpholine Hydrochloride
The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.
Reaction Scheme:
Caption: Formation of 2,2-dimethylmorpholine hydrochloride from the free base.
Experimental Protocol (General Procedure):
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Dissolution: Dissolve the purified 2,2-dimethylmorpholine in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
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Acidification: While stirring, add a solution of hydrogen chloride in the same solvent dropwise.
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Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups (singlet), and the three methylene groups of the morpholine ring (multiplets). The N-H proton will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon bearing the two methyl groups, the two methyl carbons, and the three methylene carbons of the morpholine ring.
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IR Spectroscopy: The infrared spectrum is expected to show characteristic peaks for N-H stretching (as an ammonium salt), C-H stretching, and C-O-C stretching of the ether linkage.
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Mass Spectrometry: The mass spectrum of the free base (2,2-dimethylmorpholine) would show a molecular ion peak corresponding to its molecular weight (115.17 g/mol ).[6]
Safety and Handling
2,2-Dimethylmorpholine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. Safety data sheets for the free base and related compounds indicate that it may be a flammable liquid and can cause skin and eye irritation.[6]
General Handling Precautions:
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Use in a well-ventilated area or under a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid contact with skin and eyes.
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Keep away from sources of ignition.
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Store in a tightly closed container in a cool, dry place.
Applications and Future Research
Substituted morpholines are important building blocks in medicinal chemistry and materials science. While specific applications of 2,2-dimethylmorpholine hydrochloride are not widely documented, its structural motif suggests potential utility in the synthesis of novel bioactive molecules and as a component in the development of new materials. Further research into its chemical reactivity and biological activity is warranted.
This technical guide serves as a foundational resource for researchers working with 2,2-dimethylmorpholine hydrochloride. As more experimental data becomes available, this document will be updated to reflect the latest findings.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 167946-94-3|2,2-Dimethylmorpholine hydrochloride|BLD Pharm [bldpharm.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 6. 2,2-Dimethylmorpholine | C6H13NO | CID 18959674 - PubChem [pubchem.ncbi.nlm.nih.gov]
